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Introduction

5-Methoxyquinoline is a heterocyclic aromatic compound that has emerged as a pivotal
structural motif and versatile intermediate in both medicinal chemistry and materials science.
As a derivative of quinoline—a core component of numerous natural products and synthetic
pharmaceuticals—5-Methoxyquinoline provides a chemically tractable scaffold for the
development of novel therapeutic agents and functional materials. Its strategic methoxy group
at the 5-position not only influences its electronic properties and biological activity but also
offers a site for selective chemical modification.

This guide provides a comprehensive overview of the essential chemical properties,
spectroscopic profile, a validated synthesis protocol, and key applications of 5-
Methoxyquinoline, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Identification

The foundational structure of 5-Methoxyquinoline consists of a quinoline ring system with a
methoxy group (-OCHs) substituted at the C5 position.[1] This substitution imparts distinct
electronic and steric characteristics compared to the parent quinoline molecule.

Systematic Identifiers:
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IUPAC Name: 5-methoxyquinoline[2]

CAS Number: 6931-19-7[3]

Molecular Formula: C10HoNO[3]

SMILES: COC1=CC=CC2=C1C=CC=N2[2]

INChl Key: ZFVRPAOFSPXEIM-UHFFFAOY SA-N[2]

Caption: Chemical structure of 5-Methoxyquinoline.

Physicochemical Properties

5-Methoxyquinoline is typically encountered as a crystalline solid or oil.[4] Its properties are
summarized in the table below, derived from various chemical suppliers and databases.

Property Value Source(s)
Molecular Weight 159.18 g/mol [3]
Pale yellow to brownish solid
Appearance ] [1114]
or brown oil
Melting Point 62-66 °C

Limited solubility in water;
soluble in organic solvents

Solubility such as methanol, ethanol, [1]
ethyl acetate, and

dichloromethane.

Store at 2-8°C in a dry, well-
Storage ventilated place. Keep [4]
container tightly closed.

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-

Methoxyquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide a definitive fingerprint of the molecule's structure.
The chemical shifts are highly informative for confirming the substitution pattern on the
quinoline ring.

e H NMR (400 MHz, CDCls) & (ppm): 8.95 (dd, J = 4.2, 2.0 Hz, 1H), 8.62 (dd, J = 8.4, 1.2 Hz,
1H), 7.74 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 4.4 Hz, 1H), 6.90 (d,
J =8.0 Hz, 1H), 4.05 (s, 3H).[5]

e 13C NMR (100 MHz, CDCls) & (ppm): 155.17, 150.66, 148.70, 130.81, 129.37, 121.58,
120.85, 120.19, 104.22, 55.76.[5]

The singlet at 4.05 ppm in the *H NMR spectrum is characteristic of the methoxy group's
protons, while the corresponding carbon signal appears at 55.76 ppm in the 13C NMR
spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization
(El), the molecular ion peak (M+) is observed at m/z 159. The fragmentation pattern is
dominated by the loss of a methyl radical (M-15) to form an ion at m/e 144, and a subsequent
loss of carbon monoxide (M-15-28) to produce a fragment at m/e 116.[6]

Infrared (IR) Spectroscopy

While specific IR spectra for 5-Methoxyquinoline are not extensively published, the expected
characteristic absorptions can be inferred. Key peaks would include C-H stretching from the
aromatic rings (~3100-3000 cm~1), C=C and C=N stretching within the aromatic system
(~1600-1450 cm~1), and strong C-O stretching from the methoxy group (~1250 cm~* and
~1030 cm™2).[7][8]

Synthesis Protocol: O-Methylation of 5-
Hydroxyquinoline

A reliable and high-yielding method for the synthesis of 5-Methoxyquinoline is the Williamson
ether synthesis, starting from commercially available 5-hydroxyquinoline.[5]
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Reaction: 5-Hydroxyquinoline + CHsl - 5-Methoxyquinoline

Experimental Protocol

Preparation: Dissolve 5-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF) in
a round-bottom flask under an inert atmosphere (e.g., argon).[5]

o Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants
and facilitates the SN2 reaction mechanism. An inert atmosphere prevents side reactions
with atmospheric moisture and oxygen.

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (NaH,
60% dispersion in mineral oil, 1.2 eq) in portions.[5]

o Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl
group of 5-hydroxyquinoline to form a nucleophilic sodium quinolinoxide intermediate. The
reaction is exothermic, necessitating cooling to control the reaction rate and prevent side
reactions.

Stirring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.[5]
Methylation: Add methyl iodide (CHsl, 1.2 eq) dropwise to the suspension.[5]

o Rationale: Methyl iodide is the electrophile. The quinolinoxide anion attacks the methyl
group in a classic SN2 reaction, displacing the iodide leaving group and forming the ether
linkage.

Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and
continue stirring for an additional 30 minutes to drive the reaction to completion.[5]

Quenching: Carefully quench the reaction by pouring the mixture into a beaker of water.[5]

o Rationale: Quenching with water destroys any unreacted NaH and precipitates the organic
product, which has low solubility in water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
a suitable organic solvent, such as diethyl ether (3x volumes).[5]
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e Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous sodium sulfate (NazSOa).[5]

o Rationale: Washing removes residual DMF and inorganic salts. Anhydrous Na2SOa4
removes trace amounts of water from the organic solution.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to
yield the crude product. The resulting brown oil can be further purified if necessary, typically
achieving a high yield (~92%).[5]
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Caption: Workflow for the synthesis of 5-Methoxyquinoline.
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Key Applications in Research and Development

5-Methoxyquinoline's structure makes it a valuable building block in several scientific

domains.

Medicinal Chemistry and Drug Development

Anticancer Agent Development: 5-Methoxyquinoline is a key scaffold for a new class of
inhibitors targeting the Enhancer of Zeste Homologue 2 (EZH2).[9][10] EZH2 is a histone
methyltransferase that is often overexpressed in various cancers, including lymphomas and
breast cancer. Its inhibition can reactivate tumor suppressor genes. Structure-activity
relationship (SAR) studies have led to the discovery of potent derivatives, such as compound
5k, which demonstrates an ICso value of 1.2 uM against EZH2 and shows anti-viability
activity in tumor cell lines.[9][10] The quinoline core is crucial for the compound's interaction
with the enzyme's active site.

Antiparasitic Agents: The compound serves as an important intermediate in the synthesis of
agents targeting protozoal infections. The methoxy group at the 5-position allows for
selective modification to construct more complex and potent bioactive molecules.

Antimicrobial and Antitumor Properties: The 5-methoxyquinoline scaffold itself has been
investigated for potential antimicrobial and antitumor activities.[1] Its mechanism is
suggested to involve a proton-transfer process that generates a reactive intermediate
capable of interacting with DNA and other cellular macromolecules, thereby inhibiting
bacterial protein synthesis or cancer cell growth.

Materials Science

Electroactive Polymers: 5-Methoxyquinoline contributes to the development of electroactive
polymers through controlled polymerization processes. The nitrogen atom and the aromatic
system can participate in creating conjugated polymer backbones with interesting electronic
and optical properties.

Metal lon Chelators: The quinoline nitrogen provides a coordination site for metal ions,
making its derivatives useful in the design of chelators for applications in analytical
chemistry.
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Safety and Handling

5-Methoxyquinoline is an irritant and requires careful handling to avoid exposure.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[2]

o Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat.

o Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing
agents. Keep containers tightly sealed.

o First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled,
move to fresh air. Seek medical attention if irritation persists.

Conclusion

5-Methoxyquinoline is a compound of significant scientific interest, bridging the fields of
synthetic chemistry, drug discovery, and materials science. Its well-defined chemical properties,
predictable spectroscopic signature, and straightforward synthesis make it an accessible and
valuable tool for researchers. Its demonstrated utility as a precursor for potent EZH2 inhibitors
highlights its continuing importance in the development of next-generation cancer therapeutics.
As research progresses, the applications for this versatile quinoline derivative are poised to
expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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